

## Application Notes: Utilizing CRISPR-Cas9 to Investigate Mitapivat Resistance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Introduction to Mitapivat (Pyrukynd®)**

Mitapivat is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] [3] It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency (PKD).[1][3] Mitapivat acts by binding to a site on the PK tetramer distinct from the natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric form of the enzyme, enhancing its catalytic activity. The primary therapeutic effect of Mitapivat in red blood cells (RBCs) is the enhancement of the glycolytic pathway, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG). This ultimately improves RBC energy levels, extends their lifespan, reduces hemolysis, and ameliorates anemia.

As with many targeted therapies, the potential for acquired drug resistance poses a significant clinical challenge. Understanding the molecular mechanisms that could lead to **Mitapivat** resistance is crucial for developing next-generation therapies and for optimizing patient treatment strategies.

## CRISPR-Cas9: A Powerful Tool for Modeling Drug Resistance

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing technology that allows for



precise modification of the genome. This system can be programmed to create specific doublestrand breaks in DNA, which can be repaired by the cell's natural machinery to introduce insertions, deletions (knockouts), or specific sequence changes (knock-ins).

Advantages of CRISPR-Cas9 for studying Mitapivat resistance:

- Precision: Enables the creation of specific, defined mutations to test hypothesized resistance mechanisms.
- Isogenic Models: Allows for the generation of drug-resistant cell lines from a sensitive parental line, ensuring that any observed differences in phenotype are due to the engineered mutation.
- High-Throughput Screening: Genome-wide CRISPR screens can be used to systematically knock out every gene in the genome to identify novel genes and pathways that confer drug resistance.

## **Hypothesized Mechanisms of Mitapivat Resistance**

CRISPR-Cas9 models can be employed to investigate several potential mechanisms of resistance:

- On-Target Mutations: Alterations in the PKLR gene (encoding the R-type pyruvate kinase found in RBCs) could prevent Mitapivat from binding to its allosteric site or stabilizing the active enzyme conformation.
- Bypass Pathways: Upregulation of alternative metabolic pathways that compensate for reduced PK activity, thereby rendering the cells less dependent on the Mitapivat-activated pathway.
- Drug Efflux and Metabolism: Increased expression or activity of drug efflux pumps (e.g., ABCB1) or metabolic enzymes (e.g., CYP3A4, which is known to metabolize Mitapivat) could reduce the intracellular concentration of the drug.
- Alterations in Downstream Signaling: Changes in pathways that regulate glycolysis or are affected by ATP levels could confer resistance.



## **Experimental Protocols**

# Protocol 1: Generation of a PKLR Mutant Cell Line to Model On-Target Resistance

This protocol describes the generation of a specific mutation in the PKLR gene in an appropriate human cell line (e.g., K562, an erythroleukemia cell line that expresses PKLR) to model on-target resistance to **Mitapivat**.

#### 1.1. sgRNA Design and Synthesis

- Identify the target region in the PKLR gene corresponding to the Mitapivat binding site.
- Use a validated online design tool (e.g., CHOPCHOP, Benchling) to design single guide RNAs (sgRNAs) that target this region with high predicted efficiency and low off-target scores.
- Synthesize the top 2-3 candidate sgRNAs.

#### 1.2. Ribonucleoprotein (RNP) Complex Formation

- Resuspend synthetic sgRNA and tracrRNA in nuclease-free buffer.
- Mix sgRNA and tracrRNA in a 1:1 molar ratio and anneal by heating at 95°C for 5 minutes, followed by cooling to room temperature.
- Combine the annealed gRNA with purified SpCas9 nuclease at a 1.2:1 molar ratio.
- Incubate at room temperature for 15 minutes to allow RNP complex formation.

#### 1.3. Cell Transfection

- Culture K562 cells to a density of ~0.5 x 10^6 cells/mL.
- Harvest and resuspend 2 x 10<sup>5</sup> cells in a nucleofection buffer.
- Add the pre-formed RNP complex to the cell suspension.



- Electroporate the cells using a pre-optimized program (e.g., on a Lonza 4D-Nucleofector™).
- Immediately transfer the electroporated cells to pre-warmed culture media and incubate at 37°C, 5% CO2.

#### 1.4. Single-Cell Cloning and Expansion

- 48 hours post-transfection, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.
- Culture the single-cell clones for 2-3 weeks until visible colonies form.
- Expand positive clones into larger culture vessels.

#### 1.5. Validation of Knockout Clones

- Genomic DNA Extraction: Extract genomic DNA from expanded clones.
- PCR and Sanger Sequencing: Amplify the targeted region of the PKLR gene by PCR and sequence the amplicons to identify clones with insertions or deletions (indels) that may alter the drug-binding site.
- Western Blot: Confirm the absence or alteration of the PKLR protein.
- Phenotypic Validation: Perform a dose-response assay with Mitapivat to confirm resistance (see Protocol 3.1).

# Protocol 2: Genome-Wide CRISPR-Cas9 Screen to Identify Novel Resistance Genes

This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to **Mitapivat**.

#### 2.1. Lentiviral Library Production

Amplify a genome-wide CRISPR knockout library (e.g., GeCKO v2, TKOv3).



- Co-transfect HEK293T cells with the library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
- Concentrate the virus and determine the viral titer.

#### 2.2. Cell Transduction and Selection

- Choose a suitable human cell line that is sensitive to Mitapivat.
- Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI ≈ 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the library.
- Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
- After selection, harvest a portion of the cells as the "Day 0" or "T0" reference sample.

#### 2.3. Mitapivat Treatment

- Culture the remaining transduced cell population in the presence of **Mitapivat** at a concentration that inhibits the growth of wild-type cells (e.g., IC80).
- Continuously culture the cells under drug pressure, passaging as necessary, for 14-21 days to allow for the enrichment of resistant clones.
- Harvest the final resistant population.

#### 2.4. Next-Generation Sequencing (NGS) and Analysis

- Extract genomic DNA from the T0 reference sample and the final resistant population.
- Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
- Perform high-throughput sequencing of the PCR amplicons.
- Align sequencing reads to the sgRNA library and quantify the abundance of each sgRNA.



 Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the Mitapivat-treated population compared to the T0 sample. Genes targeted by these enriched sgRNAs are candidate resistance genes.

### **Protocol 3: Validation of Candidate Resistance Genes**

- 3.1. Generation of Individual Gene Knockout Lines
- For the top 3-5 candidate genes identified from the screen, generate individual knockout cell lines using the method described in Protocol 1.
- 3.2. Cell Viability Assay
- Seed wild-type (WT) and knockout (KO) cells in 96-well plates.
- Treat the cells with a range of Mitapivat concentrations (e.g., 0-100 μM) for 72 hours.
- Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Calculate the half-maximal inhibitory concentration (IC50) for each cell line and compare the
  values between WT and KO cells. A significant increase in IC50 for a KO line validates that
  the knocked-out gene is involved in Mitapivat sensitivity.
- 3.3. Pyruvate Kinase Activity Assay
- Prepare cell lysates from WT and validated resistant KO cell lines.
- Measure pyruvate kinase activity using a commercial assay kit that monitors the conversion of phosphoenolpyruvate and ADP to pyruvate and ATP.
- Perform the assay in the presence and absence of Mitapivat to assess whether the knockout of the candidate gene affects the basal activity of PK or the cell's response to the drug.

### **Data Presentation**

Table 1: Example sgRNA Sequences for Targeting the PKLR Gene



| sgRNA ID   | Target Exon | Sequence (5' to 3')      | Predicted<br>Efficiency Score |
|------------|-------------|--------------------------|-------------------------------|
| PKLR_E2_01 | 2           | GCGTCATCAACG<br>TGCCGCAG | 89                            |
| PKLR_E2_02 | 2           | GACGGCGCACTT<br>CGAGAAGC | 85                            |

### | PKLR\_E7\_01 | 7 | TGGAAGGGCATCGGCTCCAA | 91 |

Table 2: Characterization of a Validated Mitapivat-Resistant Clone

| Cell Line     | Genotype<br>(PKLR)       | PKLR Protein<br>Expression<br>(vs. WT) | Mitapivat IC50<br>(μΜ) | Fold<br>Resistance |
|---------------|--------------------------|----------------------------------------|------------------------|--------------------|
| K562 WT       | Wild-Type                | 100%                                   | 0.5 ± 0.07             | 1.0                |
| K562-PKLR-KO1 | Exon 2: 7 bp<br>deletion | < 5%                                   | > 50                   | > 100              |

#### | K562-PKLR-KO2 | Exon 7: 1 bp insertion | < 5% | > 50 | > 100 |

Table 3: Top Candidate Genes from a Genome-Wide CRISPR Screen for Mitapivat Resistance

| Gene Symbol | Description                                     | Enrichment Score | p-value |
|-------------|-------------------------------------------------|------------------|---------|
| ABCB1       | ATP Binding<br>Cassette Subfamily<br>B Member 1 | 15.6             | 1.2e-8  |
| SLC16A3     | Solute Carrier Family<br>16 Member 3 (MCT4)     | 12.1             | 5.4e-7  |
| HIF1A       | Hypoxia Inducible<br>Factor 1 Subunit<br>Alpha  | 9.8              | 2.1e-6  |



| HK2 | Hexokinase 2 | 8.5 | 9.8e-6 |

## **Visualizations**



Click to download full resolution via product page

Caption: **Mitapivat** allosterically activates PKR, which can be overcome by on-target mutations or bypass pathways.





Click to download full resolution via product page

Caption: Workflow for a genome-wide CRISPR-Cas9 screen to identify genes conferring **Mitapivat** resistance.





#### Click to download full resolution via product page

Caption: A hypothetical resistance pathway where HIF1A loss reduces glycolysis, promoting survival.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Mitapivat Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- To cite this document: BenchChem. [Application Notes: Utilizing CRISPR-Cas9 to Investigate Mitapivat Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609056#crispr-cas9-models-for-investigating-mitapivat-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com